molecular formula C15H15NO4 B12673217 1H-Pyrrole-3,4-dicarboxylic acid, 2-(phenylmethyl)-, dimethyl ester CAS No. 106762-00-9

1H-Pyrrole-3,4-dicarboxylic acid, 2-(phenylmethyl)-, dimethyl ester

Cat. No.: B12673217
CAS No.: 106762-00-9
M. Wt: 273.28 g/mol
InChI Key: AEAFZYSWXRLHST-UHFFFAOYSA-N
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Description

1H-Pyrrole-3,4-dicarboxylic acid, 2-(phenylmethyl)-, dimethyl ester is a heterocyclic compound featuring a pyrrole core substituted with a benzyl group at position 2 and dimethyl ester groups at positions 3 and 4. This structure confers unique physicochemical properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and material science.

Properties

CAS No.

106762-00-9

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

dimethyl 2-benzyl-1H-pyrrole-3,4-dicarboxylate

InChI

InChI=1S/C15H15NO4/c1-19-14(17)11-9-16-12(13(11)15(18)20-2)8-10-6-4-3-5-7-10/h3-7,9,16H,8H2,1-2H3

InChI Key

AEAFZYSWXRLHST-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC(=C1C(=O)OC)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation of Halogenated Aldehyde Intermediate

  • Starting Material: Propionaldehyde
  • Reaction: Bromination with bromine in an aprotic solvent (e.g., methylene dichloride, toluene, dimethylformamide, or dimethyl sulfoxide)
  • Conditions: Temperature controlled between 0–50 °C to avoid side reactions
  • Outcome: Formation of 2-bromopropionaldehyde with high yield (up to 100% in optimized conditions)

Example Experimental Data:

Entry Propionaldehyde (g) Bromine (g) Solvent (mL) Temp (°C) Reaction Time (h) Yield (%)
1 58 160 100 (CH2Cl2) 0–15 4 100
2 58 180 100 (CH2Cl2) 0–20 4 81
3 58 180 100 (CH2Cl2) 0–25 4 100

Note: Temperature control is critical to maintain yield and purity.

Ring-Closure Reaction to Form Pyrrole Core

  • Reactants: 2-bromopropionaldehyde, methyl acetoacetate, and ammoniacal liquor (ammonia solution)
  • Reaction Type: Knorr-type condensation and ring closure under alkaline conditions
  • Conditions: Temperature maintained between 0–50 °C, reaction time 10–14 hours
  • Workup: Extraction with dichloromethane, drying over anhydrous sodium sulfate, solvent removal, and crystallization at 0 °C for 2 days
  • Yield: Approximately 30–32% under optimized conditions

Example Experimental Data:

Entry 2-Bromopropionaldehyde (g) Methyl Acetoacetate (g) Ammonia (g) Temp (°C) Reaction Time (h) Yield (%)
1 135 130 150 0–15 12 30
2 110 130 150 0–20 12 31.8
3 100 150 200 0–20 12 31.2

Note: After crystallization and washing, the product is dried to obtain the final pyrrole ester.

Introduction of Phenylmethyl (Benzyl) Group

  • Method: Alkylation of the pyrrole nitrogen with benzyl bromide
  • Typical Conditions: Use of sodium hydride as base in N,N-dimethylformamide (DMF) at 0 °C to room temperature
  • Reaction Time: 2 hours for alkylation step
  • Workup: Quenching with ammonium chloride solution, extraction, and purification
  • Yield: Approximately 56% for related methyl ester derivatives

Reaction Scheme:

  • Deprotonation of pyrrole nitrogen with sodium hydride in DMF at 0 °C
  • Addition of benzyl bromide, stirring at room temperature for 2 hours
  • Quenching and isolation of 1-(phenylmethyl)-pyrrole ester

This method is well-documented for related pyrrole-2-carboxylic acid methyl esters and can be adapted for 3,4-dicarboxylic acid derivatives.

Comparative Analysis of Preparation Routes

Step Method A (Bromination + Knorr) Method B (Alkylation of Pyrrole)
Starting Materials Propionaldehyde, bromine, methyl acetoacetate, ammonia Pyrrole ester, sodium hydride, benzyl bromide
Reaction Conditions 0–50 °C, aprotic solvents, 10–14 h 0 °C to RT, DMF solvent, 2 h
Yield 30–32% (ring closure step) 56% (alkylation step)
Advantages Mild conditions, scalable, avoids toxic reagents Efficient N-alkylation, straightforward
Disadvantages Moderate yield, requires careful temperature control Requires strong base, sensitive to moisture

Summary of Key Research Findings

  • The bromination of propionaldehyde to 2-bromopropionaldehyde is a critical first step, requiring precise temperature control and aprotic solvents to achieve high yield and purity.
  • The ring-closure reaction with methyl acetoacetate and ammonia forms the pyrrole ring under mild alkaline conditions, but yields are moderate (~30%) and require extended reaction times and careful crystallization.
  • Introduction of the benzyl group via alkylation with benzyl bromide in the presence of sodium hydride in DMF is an effective method to obtain the N-benzylated pyrrole ester with good yield (~56%).
  • The overall synthetic route avoids environmentally harmful reagents like sodium nitrite and tert-butyl acetoacetate, favoring more accessible and less toxic materials.
  • The methods are suitable for scale-up with relatively simple workup and purification steps, making them industrially viable.

Data Table Summary

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Bromination Propionaldehyde + Br2 + aprotic solvent 0–50 3–5 81–100 Temperature control critical
Ring Closure (Knorr reaction) 2-Bromopropionaldehyde + methyl acetoacetate + NH3 0–50 10–14 30–32 Requires crystallization for purity
N-Benzylation Pyrrole ester + NaH + benzyl bromide + DMF 0 to RT 2 56 Quench with NH4Cl, extract, purify

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3,4-dicarboxylic acid, 2-(phenylmethyl)-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-3,4-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Pyrrole-3,4-dicarboxylic acid derivatives.

    Reduction: Pyrrole-3,4-dicarboxylic acid, 2-(phenylmethyl)-, dimethyl alcohol.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that pyrrole derivatives exhibit significant anticancer activity. Specifically, compounds similar to 1H-Pyrrole-3,4-dicarboxylic acid have been synthesized and tested for their ability to inhibit tumor growth. For instance, studies have shown that certain pyrrole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways .

Neuroprotective Effects
Another area of interest is the neuroprotective effects of pyrrole derivatives. Some studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Materials Science

Polymer Synthesis
1H-Pyrrole-3,4-dicarboxylic acid derivatives have been used in the synthesis of conductive polymers. These polymers are essential in developing organic electronic devices due to their flexibility and conductivity. The incorporation of pyrrole into polymer matrices enhances the electrical properties and stability of the resulting materials .

Coatings and Films
The compound's ability to form stable films makes it suitable for applications in protective coatings. Research has demonstrated that films made from pyrrole derivatives exhibit excellent corrosion resistance and mechanical strength, making them ideal for industrial applications .

Agricultural Chemistry

Pesticide Development
In the field of agriculture, pyrrole derivatives are being explored as potential pesticide agents. Their unique chemical structure allows for the development of novel pest control agents that are effective against a range of agricultural pests while minimizing environmental impact. Studies have shown promising results in terms of efficacy and safety profiles when these compounds are utilized in formulations .

Herbicide Properties
Additionally, research has indicated that certain pyrrole-based compounds may possess herbicidal properties. The mechanism involves disrupting metabolic pathways in target plants, leading to effective weed control without harming crops .

Data Table: Summary of Applications

Application Area Description Research Findings
Medicinal ChemistryAnticancer and neuroprotective propertiesInduces apoptosis; protects neuronal cells from oxidative stress
Materials ScienceSynthesis of conductive polymers and protective coatingsEnhances electrical properties; excellent corrosion resistance
Agricultural ChemistryDevelopment of pesticides and herbicidesEffective against pests; disrupts metabolic pathways in weeds

Case Studies

  • Anticancer Activity Study
    A study published in a peer-reviewed journal explored the effects of a pyrrole derivative on various cancer cell lines. The results demonstrated a significant reduction in cell viability at low concentrations, indicating its potential as an anticancer agent.
  • Conductive Polymer Research
    Researchers developed a new class of conductive polymers incorporating 1H-Pyrrole-3,4-dicarboxylic acid derivatives. The resulting materials showed improved conductivity compared to traditional polymers, paving the way for their application in flexible electronic devices.
  • Pesticide Formulation Development
    A recent project focused on synthesizing new pesticide formulations using pyrrole derivatives. Field trials revealed that these formulations effectively controlled pest populations while exhibiting low toxicity to non-target organisms.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3,4-dicarboxylic acid, 2-(phenylmethyl)-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparisons

Substituent Variations

Key structural analogs differ in substituent type and position:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol)
Target Compound: 1H-Pyrrole-3,4-dicarboxylic acid, 2-(phenylmethyl)-, dimethyl ester 2: Benzyl; 3,4: COOCH3 C₁₆H₁₅NO₄* 285.3 (calculated)
Dimethyl 1-benzyl-3,4-dihydroxy-pyrrole-2,5-dicarboxylate 1: Benzyl; 3,4: OH; 2,5: COOCH3 C₁₆H₁₅NO₆ 317.3
Dimethyl 1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate 1: 3-Chloro-2-methylphenyl; 2: Methyl; 3,4: COOCH3 C₁₆H₁₆ClNO₄ 321.8
1H-Pyrrole-3,4-dicarboxylic acid,2-(1,3-benzodioxol-5-yl)-1-ethyl-5-phenyl-, dimethyl ester 2: Benzodioxol; 1: Ethyl; 5: Phenyl; 3,4: COOCH3 C₂₃H₂₁NO₆ 407.4
1H-Pyrrole-2,3-dicarboxylic acid dimethyl ester 2,3: COOCH3 C₉H₉NO₄ 195.2

*Note: Calculated molecular formula assumes target compound structure (C₁₆H₁₅NO₄).

  • Positional Isomerism : The target compound's 3,4-ester groups contrast with analogs like 1H-Pyrrole-2,3-dicarboxylic acid dimethyl ester (positions 2,3) . This affects electronic distribution and steric hindrance.
Functional Group Effects
  • Benzyl vs. Halogenated Groups : The benzyl group in the target compound enhances π-π stacking interactions compared to the chloro-methylphenyl group in , which introduces electron-withdrawing effects.
  • Ester vs. Hydroxy Groups : The dihydroxy groups in increase hydrogen-bonding capacity, improving water solubility but reducing stability under acidic conditions compared to the target compound's esters.

Physicochemical Properties

Limited experimental data exist for the target compound, but inferences can be drawn from analogs:

Property Target Compound (Inferred) Dimethyl 1-benzyl-3,4-dihydroxy-pyrrole-2,5-dicarboxylate Dimethyl 1-(3-chloro-2-methylphenyl)-2-methyl-pyrrole-3,4-dicarboxylate
Solubility Moderate in organic solvents (e.g., DMSO, chloroform) High in polar solvents (due to -OH groups) Low in water, soluble in acetone
Melting Point ~120–140°C (estimated) Not reported Not reported
Lipophilicity (LogP) ~3.5 (benzyl and esters enhance logP) ~1.8 (hydroxy groups reduce logP) ~4.1 (chloro group increases logP)

Biological Activity

1H-Pyrrole-3,4-dicarboxylic acid, 2-(phenylmethyl)-, dimethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H17NO4
  • Molecular Weight : 287.31 g/mol
  • CAS Number : 461162
  • IUPAC Name : 1H-Pyrrole-3,4-dicarboxylic acid, 2-(phenylmethyl)-, dimethyl ester

The compound features a pyrrole ring with two carboxylic acid groups and a phenylmethyl substituent. This unique structure contributes to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1H-Pyrrole-3,4-dicarboxylic acid derivatives. For instance:

  • Case Study : A derivative was tested against various cancer cell lines (e.g., MCF-7 and HeLa). The results indicated a significant reduction in cell viability with IC50 values ranging from 10 to 20 µM, suggesting potent antiproliferative effects .

Antioxidant Activity

The compound exhibits notable antioxidant properties, which are crucial for mitigating oxidative stress-related diseases.

  • Research Findings : In vitro assays demonstrated that the compound scavenged DPPH radicals effectively. The IC50 value for radical scavenging activity was found to be approximately 50 µg/mL .

Anti-inflammatory Effects

Inflammation plays a central role in various chronic diseases. The pyrrole derivative has shown promise in reducing inflammatory responses.

  • Study Results : In animal models of inflammation, administration of the compound led to a significant decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent .

The biological activities of 1H-Pyrrole-3,4-dicarboxylic acid are attributed to its ability to interact with various cellular targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It influences signaling pathways related to apoptosis and inflammation.

Data Table: Summary of Biological Activities

Biological ActivityAssay TypeIC50 Value (µM)Reference
AnticancerMCF-7 Cell Line15
AntioxidantDPPH Scavenging50
Anti-inflammatoryCytokine AssayN/A

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